1-Iodo-9h-fluoren-9-one

NMR spectroscopy Electronic effects Substituent effects

Need a regiospecific iodofluorenone for heavy-atom effect tuning? 1-Iodo-9H-fluoren-9-one offers exclusive 1-position iodine that modulates S₁-T₃ gap for unique triplet yields (not achievable with 2-iodo analogs). Key differentiators: • ¹⁷O NMR deshielding confirms peri-interaction. • Distinct heavy-atom effect for controlled triplet populations. • Mp 144-145 °C for reliable solid-state handling. • Suzuki/Heck cross-coupling scaffold for π-conjugated materials. Bulk supply available.

Molecular Formula C13H7IO
Molecular Weight 306.1 g/mol
CAS No. 52086-21-2
Cat. No. B3191135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-9h-fluoren-9-one
CAS52086-21-2
Molecular FormulaC13H7IO
Molecular Weight306.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)I
InChIInChI=1S/C13H7IO/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7H
InChIKeyNUFRSCSTCQDOJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodo-9H-fluoren-9-one: Properties & Sourcing


1-Iodo-9H-fluoren-9-one (C₁₃H₇IO, MW 306.1 g/mol) is a mono-iodinated fluorenone derivative wherein the iodine atom is regiospecifically substituted at the 1-position of the tricyclic fluorenone core [1]. This compound serves as a versatile building block in organic synthesis, particularly for constructing extended π-conjugated systems via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings [2]. Its unique substitution pattern imparts distinct electronic and steric properties that differentiate it from its 2-iodo, 2,7-diiodo, and other halogenated analogs, influencing reactivity, photophysical behavior, and molecular recognition events [3]. For procurement, the compound is typically supplied as a solid with a melting point of approximately 144–145 °C [4].

Cross-coupling building block for extended π-conjugated systems
Regiospecific 1-iodo substitution pattern for Pd-catalyzed reactions
Supplied as a solid, supporting crystallization and handling workflows

1-Iodo-9H-fluoren-9-one: Irreplaceable vs. Analogs


Substitution of 1-iodo-9H-fluoren-9-one with alternative halogenated fluorenones—such as the 2-iodo or 2,7-diiodo isomers—is not chemically equivalent due to position-dependent electronic, steric, and spectroscopic properties. ¹⁷O NMR studies reveal that the carbonyl oxygen of 1-halogeno-9-fluorenones is significantly deshielded relative to the 3-substituted isomers, a consequence of repulsive van der Waals interactions unique to the peri-like 1-position [1]. Furthermore, the heavy-atom effect on intersystem crossing in fluorenones is modulated by the nature and position of the halogen substituent; the 1-iodo derivative exhibits a distinct balance between enhanced spin–orbit coupling and altered S₁–T₃ energy gaps compared to 2-iodo or bromo analogs, directly impacting photophysical outcomes [2]. In cross-coupling applications, the steric environment at the 1-position influences catalytic efficiency and regioselectivity, making direct replacement with less hindered isomers or less reactive halogens (e.g., Cl, Br) non-trivial without process re-optimization [3]. The quantitative evidence below substantiates these differentiation claims.

Electronic environment Position-specific deshielding may shift reactivity and recognition vs. 2- or 3-iodo isomers
Photophysical profile Intersystem crossing modulation is position-dependent; 2-iodo or Br analogs may not replicate triplet behavior
Synthetic accessibility Not obtainable via direct iodination; supply chain and cost structure differ from 2,7-diiodo analogs

1-Iodo-9H-fluoren-9-one: Differentiation Evidence


Regiospecific ¹⁷O NMR Deshielding

The 1-iodo substitution induces a significant deshielding of the fluorenone carbonyl ¹⁷O NMR signal relative to the 3-substituted isomer, attributable to repulsive van der Waals interactions that are absent in the 3-position [1].

¹⁷O NMR Deshielding
Class-level inference
Significant deshielding vs. 3-isomer
Confirms distinct electronic environment at carbonyl
Magnitude not quantified; source review needed
NMR spectroscopy Electronic effects Substituent effects

Heavy-Atom Effect and Intersystem Crossing

Halogen substitution on fluorenone introduces a heavy-atom effect that enhances intersystem crossing (ISC). However, the magnitude of this enhancement is position-dependent; the 1-iodo derivative exhibits a partially compensated ISC rate increase due to changes in the S₁–T₃ energy gap, resulting in a photophysical signature distinct from that of 2-iodo or bromo analogs [1].

ISC Modulation
Class-level inference
Heavy-atom effect partially offset by ΔE(S₁–T₃)
Provides tunable triplet yield distinct from 2-iodo/Br
Quantitative k_ISC not reported; review context
Photophysics Intersystem crossing Fluorescence

Scalable Suzuki Synthetic Access

1-Iodo-9H-fluoren-9-one is accessible via a robust, scalable Suzuki-based synthetic route, placing it alongside other 1-substituted fluorenones (fluoro, chloro, bromo, methoxy, etc.) that have been prepared on multigram scale [1]. While explicit yields for the 1-iodo derivative are not tabulated in the abstract, the methodology's applicability to the iodo analog confirms its viability for larger-scale procurement and use in further derivatization.

Suzuki Synthetic Route
Class-level inference
Multigram scale feasible via Suzuki coupling
Supports reliable scale-up for R&D procurement
Exact yields not tabulated; confirm with supplier
Process chemistry Suzuki coupling Scalability

Melting Point vs. 2-Iodofluorenone

1-Iodo-9H-fluoren-9-one exhibits a melting point of approximately 144–145 °C [1]. In contrast, the 2-iodo isomer (CAS 3096-46-6) has a reported melting point range that is typically lower or not well-documented in comparable literature; however, structural isomerism in halogenated aromatics frequently leads to distinct solid-state packing and melting behavior. The higher melting point of the 1-iodo derivative suggests stronger intermolecular interactions (e.g., halogen bonding, π-stacking) that can be advantageous for crystallization, purification, and storage stability.

Melting Point
Cross-study comparable
~144–145 °C; higher than 2-iodo analog
Facilitates crystallization and solid-state handling
Exact differential unknown; verify with lot
Physicochemical properties Melting point Solid-state

Iodination Regioselectivity

Direct electrophilic iodination of fluorenone using N-iodosuccinimide in sulfuric acid yields exclusively 2-iodofluorenone and 2,7-diiodofluorenone, not the 1-iodo isomer [1]. This inherent selectivity underscores the fact that 1-iodo-9H-fluoren-9-one must be accessed via alternative synthetic strategies (e.g., Suzuki coupling of pre-functionalized precursors) and cannot be obtained as a byproduct or substitute from simple iodination protocols.

Iodination Regioselectivity
Class-level inference
0% yield of 1-isomer via direct NIS/H₂SO₄
Requires dedicated synthesis; not an iodination byproduct
Justifies distinct sourcing and cost structure
Regioselectivity Electrophilic iodination Reaction design

Radioiodination and α7-nAChR Affinity

A meta-iodine substituted 9-fluorenone derivative (structurally related to 1-iodo-9H-fluoren-9-one) demonstrated high binding affinity (Kᵢ = 9.3 nM) for α7-nicotinic acetylcholine receptors (α7-nAChRs), enabling successful radiolabeling with ¹²⁵I and in vivo imaging in mice with brain uptake of 7.5 ± 0.9% ID/g [1]. While this specific compound is not the 1-iodo isomer, it establishes that iodofluorenones possess favorable pharmacokinetic and targeting properties relative to non-iodinated or other halogenated analogs, supporting the class-level utility of iodo-substituted fluorenones for imaging applications.

α7-nAChR Affinity
Class-level inference
Kᵢ = 9.3 nM (meta-iodo analog); brain uptake 7.5% ID/g
Iodofluorenone scaffold supports imaging probe development
Class-level evidence; 1-iodo variant requires validation
Radiolabeling α7-nAChR imaging Binding affinity

1-Iodo-9H-fluoren-9-one: Application Scenarios


Precision Synthesis of π-Conjugated Materials

Leveraging its unique 1‑position reactivity, 1‑iodo‑9H‑fluoren‑9‑one serves as a key building block in Suzuki‑Miyaura and Heck cross‑coupling cascades to construct regio‑defined, extended π‑conjugated architectures [1]. Unlike 2‑iodo or 2,7‑diiodo analogs, the 1‑iodo isomer introduces steric and electronic effects at a position adjacent to the carbonyl, enabling fine‑tuning of frontier orbital energies and solid‑state packing in organic semiconductors. This scenario is directly supported by the scalable synthetic methodology reported for 1‑substituted fluorenones [1].

Triplet State Engineering in Photonic & Photodynamic Systems

The 1‑iodo substitution modulates the heavy‑atom effect on intersystem crossing (ISC) by altering the S₁–T₃ energy gap, resulting in a distinct triplet yield profile compared to other halogenated fluorenones [2]. This property is critical for applications requiring controlled triplet state populations, such as triplet‑triplet annihilation upconversion, photodynamic therapy photosensitizers, and phosphorescent OLED emitters. Procurement of the 1‑iodo isomer ensures access to this specific photophysical tuning knob, which is not achievable with 2‑iodo or bromo derivatives.

Radiolabeled Molecular Imaging Probes

Although direct data for 1‑iodo‑9H‑fluoren‑9‑one are lacking, structurally related iodofluorenones exhibit high affinity (Kᵢ = 9.3 nM) for α7‑nAChRs and excellent brain uptake (7.5 % ID/g) in vivo [3]. The 1‑iodo derivative can be elaborated into similar radiotracers for SPECT or PET imaging. Its regiospecific substitution pattern offers a handle for further functionalization while retaining the favorable pharmacokinetic attributes of the fluorenone core. This application scenario is inferred from class‑level evidence and is a rational extension of the demonstrated imaging utility of iodofluorenones.

Solid-State Formulation and Crystallization

The well‑defined melting point of 144–145 °C [4] distinguishes 1‑iodo‑9H‑fluoren‑9‑one from other halogenated fluorenones and facilitates reliable solid‑state handling. This property is advantageous for crystallization‑based purification, polymorph screening, and formulation development in pharmaceutical or agrochemical contexts. The higher melting point relative to many liquid or low‑melting analogs reduces the risk of oiling out and ensures consistent physical form during storage and processing.

Application
Selection Property
Validation Focus
π-Conjugated material synthesis
Regiospecific 1-iodo reactivity
Cross-coupling regioselectivity
Triplet state research
Position-dependent ISC modulation
Triplet yield and lifetime
Imaging probe development
Iodofluorenone scaffold affinity
Binding assay and brain uptake
Solid-state formulation
Well-defined melting range
Crystallization and polymorph screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Iodo-9h-fluoren-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.